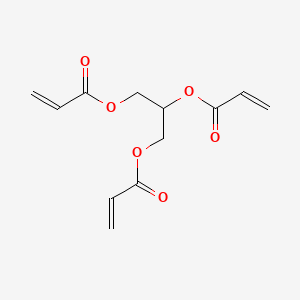

Glycerol triacrylate

Beschreibung

Eigenschaften

IUPAC Name |

2,3-di(prop-2-enoyloxy)propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOMSLRUSTQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC(=O)C=C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969841 | |

| Record name | Propane-1,2,3-triyl triprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-38-1 | |

| Record name | Glycerol triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol triacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane-1,2,3-triyl triprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Glycerol Triacrylate from Crude Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating production of biodiesel has led to a significant surplus of crude glycerol, its primary byproduct. This technical guide provides an in-depth exploration of the synthesis of glycerol triacrylate, a valuable trifunctional monomer, utilizing crude glycerol as a sustainable feedstock. This document outlines the critical stages of the process, from the characterization and purification of crude glycerol to its subsequent conversion into this compound via direct esterification and an alternative two-step pathway involving acryloyl chloride. Detailed experimental protocols, compiled from various sources, are presented to offer practical guidance for laboratory-scale synthesis. Quantitative data on purification efficiencies and reaction parameters are summarized in structured tables for comparative analysis. Furthermore, key process workflows and reaction pathways are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of the entire synthesis route. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, aiming to leverage this renewable resource for the synthesis of high-value chemicals.

Characterization and Pre-treatment of Crude Glycerol

Crude glycerol derived from biodiesel production is a complex mixture containing glycerol, water, methanol, inorganic salts (catalyst residues), soaps, free fatty acids (FFAs), and fatty acid methyl esters (FAMEs). The composition of crude glycerol can vary significantly depending on the biodiesel production process and feedstock.[1][2] Effective purification is a prerequisite for its use in subsequent chemical transformations.

Typical Composition of Crude Glycerol

The impurities in crude glycerol can interfere with the esterification process by consuming catalysts, promoting side reactions, and complicating product purification. A typical composition of crude glycerol is presented in Table 1.

Table 1: Typical Composition of Crude Glycerol

| Component | Concentration Range (wt%) | Reference(s) |

| Glycerol | 40 - 88 | [1] |

| Water | 5 - 15 | [2] |

| Methanol | 1 - 20 | [2] |

| Ash (Salts) | 1 - 7 | [1] |

| Soap | 2 - 15 | [1] |

| Matter Organic Non-Glycerol (MONG) | 1 - 5 | [1] |

Pre-treatment and Purification of Crude Glycerol

A multi-step process is typically employed to purify crude glycerol to a level suitable for chemical synthesis (e.g., >98% purity). The most common approach involves acidification, phase separation, neutralization, and further purification steps.[3][4][5]

-

Acidification:

-

Place a known volume of crude glycerol (e.g., 200 mL) into a beaker with magnetic stirring.

-

Slowly add a strong acid, such as phosphoric acid (H₃PO₄, 85%) or sulfuric acid (H₂SO₄), dropwise while stirring to adjust the pH to approximately 2.0. This step converts soaps into free fatty acids.[4][5]

-

Continue stirring at a constant rate (e.g., 200 rpm) for 1 hour at an elevated temperature (e.g., 70°C).[5]

-

Allow the mixture to stand for at least 12 hours for phase separation. Three distinct layers will form: an upper layer of free fatty acids, a middle layer rich in glycerol, and a bottom layer of precipitated inorganic salts.[3][5]

-

-

Separation and Neutralization:

-

Carefully decant the upper fatty acid layer.

-

Separate the middle glycerol-rich layer from the salt precipitate.

-

Neutralize the glycerol layer by adding a base, such as potassium hydroxide (KOH) pellets or sodium hydroxide (NaOH), until the pH reaches 7.0.[4][5]

-

The neutralized solution can be centrifuged or filtered to remove any newly formed salts.[4]

-

-

Further Purification (Optional but Recommended):

-

Solvent Extraction: To remove residual organic impurities, the neutralized glycerol can be extracted with a solvent like propanol. The solvent is subsequently removed using a rotary evaporator.[4]

-

Activated Charcoal Treatment: For decolorization and removal of trace organic impurities, the glycerol can be passed through a column packed with activated charcoal.[4]

-

Ion Exchange: To remove residual salts and other ionic impurities, the glycerol can be passed through a column containing a strong cation exchange resin.[3] A purity of up to 98.2% can be achieved with this method.[5]

-

The overall workflow for the purification of crude glycerol is illustrated in the following diagram.

References

- 1. A review on variation in crude glycerol composition, bio-valorization of crude and purified glycerol as carbon source for lipid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of crude glycerol from biodiesel plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 4. Purification and use of crude green glycerol from the transesterification of triglycerides in the formulation of an alcohol gel hand sanitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycerol Triacrylate (CAS No. 52408-84-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycerol Triacrylate, also known as Propoxylated this compound, a trifunctional monomer increasingly utilized in various high-performance applications. This document collates critical data on its physicochemical properties, synthesis, applications, and toxicological profile, with a focus on providing detailed experimental methodologies and insights relevant to research and development.

Chemical and Physical Properties

This compound is a versatile monomer valued for its low viscosity, good thermal stability, and chemical resistance.[1] These properties make it an excellent reactive diluent in formulations for coatings, adhesives, and inks.[1][2] The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C21H32O9 | [1] |

| Molecular Weight | 428.47 g/mol | [3] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Density | 1.064 - 1.11 g/cm³ at 25 °C | [3][4] |

| Boiling Point | 347 °C | [3] |

| Refractive Index | 1.461 at 20 °C | [3] |

| Viscosity | 80 - 120 cP at 25 °C | [4] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Surface Tension | 36 dynes/cm | [4] |

| Glass Transition Temperature (Tg) | 35 °C | [4] |

| Acid Value | ≤ 0.5 mg KOH/g | [4] |

Synthesis of Propoxylated this compound

A common method for synthesizing propoxylated this compound involves the esterification of propoxylated glycerol with acrylic acid. The following protocol is based on a patented method.

Experimental Protocol: Synthesis

Materials:

-

Propoxylated glycerol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

4-Methoxyphenol (polymerization inhibitor)

-

Cyclohexane (solvent)

-

Sodium carbonate solution (for neutralization)

-

Water (for washing)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap, combine propoxylated glycerol, acrylic acid, p-toluenesulfonic acid, and 4-methoxyphenol in cyclohexane.

-

Heat the mixture to reflux and continuously remove the water formed during the esterification reaction using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture.

-

Neutralize the acidic catalyst by washing the mixture with a sodium carbonate solution.

-

Wash the organic phase with water to remove any remaining salts and impurities.

-

Separate the organic layer and remove the cyclohexane solvent under reduced pressure to obtain the final product, propoxylated this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of propoxylated this compound.

Applications and Experimental Protocols

This compound is predominantly used in formulations that are cured using ultraviolet (UV) light or electron beam (EB) radiation. Its trifunctional nature allows for rapid curing and the formation of a highly cross-linked, durable polymer network.[1]

UV-Curable Coatings

This compound serves as a reactive diluent in UV-curable coatings, reducing viscosity while enhancing hardness, chemical resistance, and adhesion.[3][5]

Experimental Protocol: UV-Curable Wood Coating Formulation

Materials:

-

Epoxy Acrylate Oligomer (e.g., Bisphenol A based)

-

This compound (CAS 52408-84-1)

-

Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

-

Flow and leveling agent

Formulation:

| Component | Weight Percentage (%) |

| Epoxy Acrylate Oligomer | 60 |

| This compound | 35 |

| Photoinitiator | 4 |

| Flow and Leveling Agent | 1 |

Procedure:

-

In a shaded or UV-protected container, mix the epoxy acrylate oligomer and this compound until a homogeneous blend is achieved.

-

Add the photoinitiator and the flow and leveling agent to the mixture and stir until completely dissolved.

-

Apply the formulated coating onto a prepared wood substrate using a film applicator to a desired thickness (e.g., 50 µm).

-

Cure the coated substrate under a medium-pressure mercury UV lamp with a specific energy dose (e.g., 500 mJ/cm²).

-

Evaluate the cured coating for properties such as pendulum hardness (ASTM D4366), adhesion (ASTM D3359), and solvent resistance (ASTM D5402).

Dental Composites

In dental materials, this compound can be used as a crosslinking agent in resin composites to improve mechanical properties and durability.[3][6]

Experimental Protocol: Experimental Dental Composite Formulation

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

This compound (CAS 52408-84-1)

-

Camphorquinone (photoinitiator)

-

Ethyl-4-(dimethylamino)benzoate (co-initiator)

-

Silanized barium glass fillers (average particle size 1 µm)

Formulation:

| Component | Weight Percentage (%) |

| Resin Matrix | |

| Bis-GMA | 50 |

| TEGDMA | 25 |

| This compound | 25 |

| Camphorquinone | 0.5 |

| Ethyl-4-(dimethylamino)benzoate | 0.5 |

| Inorganic Filler | |

| Silanized barium glass | 70 (of total composite) |

Procedure:

-

Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and this compound.

-

Add the photoinitiator system (camphorquinone and ethyl-4-(dimethylamino)benzoate) and mix until fully dissolved.

-

Incorporate the silanized barium glass fillers into the resin matrix in increments using a dental mixer until a homogeneous paste is formed.

-

Place the composite paste into a mold of desired dimensions (e.g., for flexural strength testing according to ISO 4049).

-

Light-cure the composite using a dental curing light for the recommended time (e.g., 40 seconds).

-

Post-cure the samples in an oven at 37°C for 24 hours.

-

Perform mechanical testing such as flexural strength and modulus measurements.

Analytical Methods

The purity and concentration of this compound in formulations can be determined using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water gradient

-

Gradient: Start with 50:50 (Acetonitrile:Water), ramp to 100% Acetonitrile over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantify using a calibration curve prepared from pure this compound standards.

Gas Chromatography (GC)

For analysis of residual monomers or in-process monitoring, gas chromatography can be employed.

Experimental Protocol: GC Analysis of this compound

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ht, 15 m x 0.25 mm x 0.1 µm)

Chromatographic Conditions:

-

Carrier Gas: Helium

-

Inlet Temperature: 300 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 350 °C at 15 °C/min, hold for 5 minutes.

-

Detector Temperature: 360 °C

-

Injection: Split injection with a high split ratio (e.g., 50:1)

Sample Preparation:

-

Dilute the sample in a suitable solvent such as acetone or dichloromethane.

-

Add an internal standard if quantitative analysis is required.

-

Inject the prepared sample into the GC.

Toxicological Profile and Biocompatibility

The toxicological profile of this compound is a critical consideration, especially for applications in drug development and medical devices.

Summary of Toxicological Data:

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Low toxicity | [6] |

| Skin Irritation | Does not cause skin irritation | [6] |

| Eye Irritation | Causes irritation | [6] |

| Skin Sensitization | May cause an allergic skin reaction | [6] |

| Genotoxicity | Not expected to be genotoxic | [1] |

| Reproductive Toxicity | No adverse effects observed in animal studies | [1] |

| Biodegradability | Readily biodegradable | [6] |

| Bioaccumulation | Not expected to bioaccumulate | [6] |

Signaling Pathway of Skin Sensitization

While specific signaling pathway studies for this compound are not available, the mechanism of skin sensitization for acrylates is generally understood to occur via Michael addition. The electrophilic α,β-unsaturated carbonyl group of the acrylate can react with nucleophilic residues (e.g., cysteine or histidine) in skin proteins, forming a hapten-protein conjugate. This modified protein is then recognized by antigen-presenting cells, initiating an immune response that can lead to allergic contact dermatitis.

Diagram of the Skin Sensitization Pathway:

Caption: General signaling pathway for acrylate-induced skin sensitization.

Biocompatibility Testing

For medical device applications, biocompatibility testing according to the ISO 10993 standards is mandatory. Key in vitro tests for a material like this compound would include:

-

ISO 10993-5: Tests for in vitro cytotoxicity: This test assesses the potential of the material to cause cell death.

-

ISO 10993-10: Tests for irritation and skin sensitization: These tests evaluate the potential for skin irritation and the induction of an allergic response.

Experimental Protocol: In Vitro Cytotoxicity Assay (based on ISO 10993-5)

Materials:

-

L929 mouse fibroblast cell line

-

Complete cell culture medium (e.g., MEM with 10% fetal bovine serum)

-

This compound test sample (cured polymer)

-

Positive control (e.g., organotin-stabilized PVC)

-

Negative control (e.g., high-density polyethylene)

-

MTT reagent

Procedure:

-

Prepare extracts of the cured this compound polymer, positive control, and negative control by incubating the materials in cell culture medium at 37°C for 24 hours.

-

Seed L929 cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with the prepared extracts.

-

Incubate the cells with the extracts for 24 hours.

-

Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Diagram of the In Vitro Cytotoxicity Workflow:

Caption: Workflow for in vitro cytotoxicity testing based on ISO 10993-5.

Conclusion

This compound (CAS No. 52408-84-1) is a valuable trifunctional monomer with a favorable combination of physical and chemical properties for a range of applications, particularly in UV-curable systems. While it exhibits low acute toxicity, the potential for eye irritation and skin sensitization necessitates appropriate handling and safety precautions. For biomedical applications, a thorough biocompatibility assessment according to ISO 10993 standards is essential. Further research into the specific biological interactions and signaling pathways of this monomer will be crucial for its expanded use in drug development and advanced medical devices.

References

- 1. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 2. Review of the toxicity of multifunctional acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 4. scilit.com [scilit.com]

- 5. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 6. arkema.com [arkema.com]

Glycerol Triacrylate: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Laboratory and Drug Development Professionals

Glycerol triacrylate (GTA), a trifunctional acrylate monomer, is a valuable chemical intermediate in various research and development applications, including polymer synthesis and formulation development. Its high reactivity, however, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound (CAS 5459-38-1), detailed handling protocols, and emergency procedures, specifically tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5459-38-1 |

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol [3] |

| Appearance | Colorless to light yellow, clear liquid |

| Flash Point | 116 °C |

| Storage Temperature | Refrigerated (0-10°C) |

| Conditions to Avoid | Heat, light, and contact with polymerization initiators[4] |

Toxicological and Ecotoxicological Data

While specific quantitative toxicological data for this compound (CAS 5459-38-1) is limited in publicly available literature, the GHS classification implies certain toxicological endpoints. For the related compound, propoxylated this compound (CAS 52408-84-1), some data is available and is presented here for informational purposes, though it should not be directly extrapolated to this compound.

Table 3: Toxicological Data for Propoxylated this compound (for reference)

| Endpoint | Result | Species |

| Acute Oral Toxicity | Does not cause acute toxicity[2] | - |

| Skin Irritation | Does not cause skin irritation[2] | - |

| Eye Irritation | Causes eye irritation[2] | - |

Table 4: Ecotoxicological Data for Propoxylated this compound (for reference)

| Endpoint | Result | Species | Exposure Time |

| Aquatic Toxicity | Toxic to aquatic organisms[2] | - | - |

| Fish (LC50) | 5.74 mg/L | Fish | 96 hours[5] |

| Aquatic Invertebrates (EC50) | 91.4 mg/L | Aquatic Invertebrates | 48 hours[5] |

| Algae (ErC50) | 12.2 mg/L | Algae | 72 hours[5] |

| Biodegradability | Readily biodegradable[2] | - | - |

Experimental Protocols Overview

The GHS classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly available, the following provides an overview of the methodologies typically employed.

Acute Oral Toxicity (OECD Guideline 423)

This method involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals at each step. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test is the observation of mortality or signs of toxicity within a defined period, which allows for the classification of the substance.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

In this test, the substance is applied to a small area of the skin of an animal (typically a rabbit) under a semi-occlusive dressing for a period of four hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the skin reactions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The untreated eye serves as a control. The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored to determine the irritant potential of the substance.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[4] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[4] |

Emergency Procedures for Spills and Leaks

A clear and practiced emergency response plan is essential for managing accidental releases of this compound.

Caption: Workflow for responding to a this compound spill.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from heat, light, and incompatible materials such as oxidizing agents.[4] Keep the container tightly closed.

-

Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Conclusion

References

In-Depth Technical Guide to the Thermal Stability of Propoxylated Glycerol Triacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of propoxylated glycerol triacrylate (GPTA), a trifunctional acrylate monomer crucial in the formulation of various materials, including coatings, adhesives, and in specialized applications within the drug development field. Understanding the thermal characteristics of GPTA is paramount for process optimization, ensuring product integrity, and predicting shelf-life. This document details quantitative thermal analysis data, experimental methodologies, and the underlying degradation pathways.

Introduction to Propoxylated this compound

Propoxylated this compound is a crosslinking agent known for enhancing the physical and chemical properties of polymers. Its structure, featuring a glycerol backbone with propoxylated chains capped by acrylate groups, imparts a unique combination of flexibility, reactivity, and thermal resistance to the resulting polymer networks. These attributes make it a valuable component in formulations requiring durability and stability under various thermal stresses.

Quantitative Thermal Analysis

The thermal stability of propoxylated this compound and its polymers can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for propoxylated this compound is not extensively available in public literature, data from a close structural analog, glycerol trimethacrylate (GTMA), provides valuable insights into its thermal behavior. The following tables summarize key thermal parameters for GTMA, which can be considered indicative for GPTA.[1]

Table 1: Thermogravimetric Analysis (TGA) Data for Glycerol Trimethacrylate (GTMA) [1]

| Parameter | Value (°C) | Description |

| Tdec-10% | ~350 °C | The temperature at which 10% weight loss occurs, indicating the onset of significant thermal decomposition. |

Table 2: Dynamic Mechanical Thermal Analysis (DMTA) Data for Glycerol Trimethacrylate (GTMA) [1]

| Parameter | Value (°C) | Description |

| Tg (Glass Transition Temperature) | ~55 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and comparable thermal analysis data. The following sections detail the typical experimental protocols for TGA and DSC analysis of acrylate-based polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured propoxylated this compound polymer.

Apparatus: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Methodology:

-

Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The sample is placed in the TGA furnace. An inert atmosphere is established by purging with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition and the temperature at specific weight loss percentages (e.g., Tdec-10%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the cured propoxylated this compound polymer.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, uniform sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: A heat-cool-heat cycle is typically employed:

-

First Heat: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected Tg and curing temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

-

Cool: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heat: The sample is reheated at the same rate as the first scan.

-

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The Tg is identified as a step-change in the baseline of the heat flow curve from the second heating scan. Other transitions, such as melting or crystallization, would appear as endothermic or exothermic peaks, respectively.

Visualization of Experimental Workflow and Degradation Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and a proposed thermal degradation pathway for polyacrylates.

Thermal Degradation Mechanism

The thermal degradation of polyacrylate networks, such as those formed from GPTA, is a complex process involving several potential pathways. The primary mechanism at elevated temperatures in an inert atmosphere is believed to be random chain scission of the polymer backbone. This initial step leads to the formation of lower molecular weight oligomers.

Simultaneously, the ester groups within the polymer structure can undergo cleavage. This can result in the formation of alcohols, derived from the propoxy chains, and the release of carbon dioxide. Furthermore, side-chain elimination reactions can occur, leading to the formation of olefins. The exact degradation products and their relative abundance will depend on factors such as the heating rate, atmosphere, and the specific chemical structure of the polymer.

Conclusion

Propoxylated this compound is a thermally stable trifunctional monomer that contributes to the durability of polymer networks. Quantitative thermal analysis, primarily through TGA and DSC, is essential for characterizing its performance at elevated temperatures. While specific data for GPTA is limited, analysis of the close analog, glycerol trimethacrylate, indicates a significant decomposition onset temperature of around 350 °C and a glass transition temperature of approximately 55 °C for the cured polymer.[1] The degradation of such polyacrylate networks is a complex process involving random chain scission and ester group cleavage. The detailed experimental protocols and degradation pathways presented in this guide provide a robust framework for researchers and professionals working with this important class of materials.

References

Glycerol triacrylate molecular weight and structure

An In-depth Technical Guide to Glycerol Triacrylate and its Propoxylated Analogue for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its commonly used derivative, propoxylated this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on the chemical properties, synthesis, analytical methods, and biological considerations relevant to these fields.

Core Chemical and Physical Properties

This compound and its propoxylated form are trifunctional monomers utilized in the synthesis of crosslinked polymers. Their properties make them suitable for applications ranging from coatings and adhesives to the development of biomaterials for drug delivery.

Chemical Structure and Molecular Weight

The foundational structure is glycerol, a triol, which is esterified with acrylic acid. In the propoxylated version, propylene oxide units are added to the glycerol backbone before acrylation.

This compound

-

Molecular Formula : C₁₂H₁₄O₆

-

Molecular Weight : 254.24 g/mol [1]

-

Synonyms : Propane-1,2,3-triyl Triacrylate, 1,2,3-Propanetriyl Triacrylate, 2-Propenoic Acid 1,2,3-Propanetriyl Ester[2][3]

Propoxylated this compound

-

Molecular Formula (example) : C₂₁H₃₂O₉ (for an average of 1 propoxy unit per hydroxyl group)[4][5]

-

Average Molecular Weight : Approximately 428.47 g/mol [4][5][6][7][8]

-

Synonyms : Glyceryl Propoxylate Triacrylate, GPTA, Polypropylene Glycol Glyceryl Triacrylate[7][8]

The chemical structures are as follows:

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and propoxylated this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2][3] |

| Purity | >97.0% (qNMR)[2][3] |

| Flash Point | 116 °C[2] |

| Molecular Formula | C₁₂H₁₄O₆[1] |

| Molecular Weight | 254.24 g/mol [1] |

Table 2: Physicochemical Properties of Propoxylated this compound

| Property | Value |

| Appearance | Clear, colorless to slightly yellow liquid[7] |

| Molecular Weight (Average Mₙ) | ~428 g/mol [8][12] |

| Density (25 °C) | 1.064 - 1.11 g/cm³[4][5][7][9][12][13] |

| Boiling Point | 347 °C[7] |

| Viscosity (25 °C) | 70 - 120 cPs[9][13] |

| Refractive Index (n20/D) | 1.461[5][12] |

| Water Solubility (20 °C) | 1.2 g/L[5] |

| LogP (23 °C) | 2.52[5] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of glycerol triacrylates, as well as protocols for evaluating their biological compatibility.

Synthesis of this compound and its Propoxylated Form

The primary method for synthesizing these compounds is through the esterification of glycerol or propoxylated glycerol with acrylic acid.

Protocol for the Preparation of 1,2,3-Glycerol Triacrylate [9]

-

Reactants : 1,2,3-glycerol and acrylic acid in a molar ratio of 1:3-4.

-

Catalyst : p-toluenesulfonic acid, silicotungstic acid, or phosphotungstic acid (2-4% of the total reaction mass).

-

Polymerization Inhibitor : Hydroquinone or p-hydroxyanisole (1-2% of the total reaction mass).

-

Water-carrying agent : Toluene, benzene, n-hexane, or cyclohexane (1-1.5 times the total mass of glycerol and acrylic acid).

-

Procedure :

-

Combine 1,2,3-glycerol, acrylic acid, catalyst, polymerization inhibitor, and water-carrying agent in a reaction vessel.

-

Heat the mixture to 95 ± 5 °C and maintain for 6-8 hours, removing the water formed during the reaction.

-

After the reaction is complete, neutralize the reaction mixture with a base.

-

Purify the product by vacuum distillation.

-

Protocol for the Preparation of Propoxylated this compound [7][10]

-

Reactants : Propoxylated glycerol and acrylic acid.

-

Catalyst : p-toluenesulfonic acid.

-

Solvent/Water-carrying agent : Cyclohexane.

-

Procedure :

-

The reaction involves the esterification of propoxylated glycerol with acrylic acid in the presence of p-toluenesulfonic acid as a catalyst and cyclohexane as the solvent.

-

The mixture is heated to allow the reaction to proceed, with the water of esterification being removed.

-

Upon completion of the esterification, the reaction mixture is cooled.

-

The mixture is then washed with water to remove the acid catalyst. The addition of cyclohexane aids in the separation of the organic and aqueous layers.

-

The organic layer containing the product is then purified, typically involving solvent removal under reduced pressure.

-

Purity Analysis

Ensuring the purity of this compound is crucial for its application, especially in drug delivery and biomaterials. Several analytical techniques can be employed for this purpose.

Comparative Analytical Techniques for Purity Assessment [13]

-

High-Performance Liquid Chromatography (HPLC) : Useful for quantifying the main component and detecting non-volatile impurities such as unreacted starting materials and byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying and quantifying volatile and semi-volatile impurities like residual solvents and unreacted glycerol or acrylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used for functional group analysis to confirm the presence of the acrylate and ester groups and the absence of hydroxyl groups from the starting glycerol.

In Vitro Cytotoxicity Assessment

For applications in drug development and biomaterials, it is essential to evaluate the potential cytotoxicity of this compound-based materials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [12]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle : Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure :

-

Cell Seeding : Plate cells (e.g., 3T3 fibroblasts, human gingival fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Expose the cells to various concentrations of the this compound-based material (or extracts of the material) for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition : After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for a few hours to allow for formazan crystal formation.

-

Solubilization : Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control.

-

In Vitro Degradation Studies

The degradation profile of polymers derived from this compound is critical for applications such as controlled drug release and tissue engineering scaffolds.

Protocol for In Vitro Enzymatic Degradation [14]

-

Principle : To assess the degradation of the polymer in a biologically relevant environment, enzymes such as lipases can be used.

-

Procedure :

-

Sample Preparation : Prepare samples of the crosslinked this compound polymer with defined dimensions and weight.

-

Degradation Medium : Prepare a phosphate buffer solution (pH 7.4) containing an enzyme, for example, from Pseudomonas lipase.

-

Incubation : Immerse the polymer samples in the degradation medium and incubate at 37 °C for a predetermined period (e.g., several days or weeks).

-

Analysis : At various time points, remove the samples from the medium, rinse with deionized water, and dry to a constant weight.

-

Evaluation : The extent of degradation can be determined by measuring the mass loss of the polymer samples over time. Further analysis can include characterization of the polymer's molecular weight changes and analysis of the degradation products in the medium.

-

Biological and Toxicological Profile

The interaction of glycerol triacrylates with biological systems is a key consideration for their use in biomedical applications.

Biocompatibility and Biodegradability

Polymers based on glycerol, such as poly(glycerol sebacate) acrylate (PGSA), have been shown to be biocompatible and biodegradable.[1][15][16][17] Studies have indicated that these materials elicit a minimal immune response upon implantation.[15] The degradation rate of these polymers can be tuned, which is advantageous for applications in drug delivery and tissue engineering.[16][17] Glycerol itself is a biocompatible and non-toxic molecule that is naturally present in the body.[18]

Skin Sensitization

Acrylates, as a chemical class, are known to have the potential to cause skin sensitization, leading to allergic contact dermatitis.[19][20] This is a critical consideration for handling the monomeric form of this compound.

Mechanism of Skin Sensitization

The sensitization process typically involves two phases:

-

Induction Phase : Initial contact with the acrylate monomer may not cause a visible reaction but can sensitize the immune system. The small, reactive acrylate molecules can penetrate the skin and bind to skin proteins, forming haptens. These are then recognized by antigen-presenting cells, leading to the activation of T-cells.

-

Elicitation Phase : Upon subsequent exposure to the same or a cross-reactive acrylate, the sensitized T-cells trigger an inflammatory response, resulting in the symptoms of allergic contact dermatitis, such as redness, itching, and swelling.[21]

It is important to note that fully cured, crosslinked polymers are generally considered to be biologically inert and have a much lower risk of causing sensitization.[19]

Applications in Drug Development

The properties of this compound and its derivatives make them attractive for various applications in the pharmaceutical and biomedical fields.

-

Drug Delivery : Glycerol-based polymers can be formulated into nanoparticles, liposomes, and hydrogels for targeted and controlled drug delivery.[18] The tunable degradation rates of polymers made from this compound allow for controlled release kinetics of encapsulated drugs.[16][17]

-

Tissue Engineering : Photocurable polymers like poly(glycerol sebacate) acrylate can be used to fabricate scaffolds with complex 3D structures for tissue regeneration.[1][15]

-

Medical Coatings and Adhesives : The fast curing properties of this compound are beneficial for developing medical-grade coatings and adhesives.

This guide provides a foundational understanding of this compound and its propoxylated form. For specific applications, further research and empirical testing are essential to ensure safety and efficacy.

References

- 1. The Effect of Heat Treatment toward Glycerol-Based, Photocurable Polymeric Scaffold: Mechanical, Degradation and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkema.com [arkema.com]

- 3. CN102503821A - Clean production method of alkoxylation this compound - Google Patents [patents.google.com]

- 4. Glyceryl Trimethacrylate|CAS 7401-88-9|RUO [benchchem.com]

- 5. Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. SK922014A3 - Method for the preparation of propoxylated this compound - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN102557935A - Preparation method of 1, 2, 3-glycerin triacrylate - Google Patents [patents.google.com]

- 10. CN102503821B - Clean production method of alkoxylation this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The Effect of Heat Treatment toward Glycerol-Based, Photocurable Polymeric Scaffold: Mechanical, Degradation and Biocompatibility [mdpi.com]

- 16. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 19. mdpi.com [mdpi.com]

- 20. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 21. solutions.covestro.com [solutions.covestro.com]

Water Solubility of Glycerol Triacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of glycerol triacrylate and its commonly used derivative, propoxylated this compound. This document adheres to stringent requirements for data presentation, experimental protocols, and visualization to support research, development, and safety assessments.

Quantitative Solubility Data

| Compound | CAS Number | Water Solubility | Temperature | Method |

| Propoxylated this compound | 52408-84-1 | 1.2 g/L (1200 mg/L)[1][2][3][4] | 20°C[1][2][3][4] | OECD Guideline 105 (or equivalent) |

| This compound | 5459-38-1 | No data available | - | - |

Experimental Protocol: Determination of Water Solubility (OECD Guideline 105 - Flask Method)

The determination of water solubility for compounds like propoxylated this compound, which have a solubility above 10-2 g/L, is typically performed using the "Flask Method" as described in the OECD Guideline 105.[5][6][7][8] This method is designed to determine the saturation mass concentration of a substance in water at a given temperature.

Principle

A surplus of the test substance is agitated in water at a specific temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved substance, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Materials and Equipment

-

Test Substance: Propoxylated this compound (as pure as possible)

-

Reagent Water: Distilled or deionized water of high purity

-

Glass Vessels with Stoppers: Erlenmeyer flasks or similar, of sufficient volume

-

Constant Temperature Bath/Shaker: Capable of maintaining the test temperature (e.g., 20°C ± 0.5°C)

-

Centrifuge: To aid in the separation of undissolved material

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or another suitable method for quantifying the analyte in the aqueous phase.

-

Standard Laboratory Glassware and Utensils

Step-by-Step Procedure

-

Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of test substance and the time required to reach equilibrium. This can be done by adding increasing amounts of the substance to a fixed volume of water and observing dissolution.

-

Sample Preparation: A quantity of the test substance in excess of its estimated solubility is added to a flask containing a known volume of water.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. They are agitated at a constant temperature (e.g., 20°C) for a period determined in the preliminary test to be sufficient to reach equilibrium (typically 24 to 48 hours). It is recommended to test at least three replicate flasks.

-

Phase Separation: After equilibration, the flasks are removed from the shaker. To separate the undissolved substance from the saturated aqueous solution, the samples are centrifuged at the test temperature.

-

Sample Analysis: A known volume of the clear, supernatant aqueous phase is carefully removed from each flask. The concentration of propoxylated this compound in each sample is then determined using a validated analytical method, such as HPLC with UV detection.

-

Data Analysis: The water solubility is reported as the average concentration from the replicate flasks, typically in g/L or mg/L, at the specified temperature.

Visualizations: Workflows and Signaling Pathways

To further elucidate the context of this compound's application and potential biological interactions, the following diagrams are provided.

Caption: Industrial workflow for propoxylated this compound.

Caption: UV curing process of triacrylate monomers.

Caption: Mechanism of skin sensitization by acrylate monomers.

References

Glycerol Triacrylate: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for glycerol triacrylate. The information is intended to support risk assessments and ensure safe handling in a laboratory and drug development setting. All quantitative data is summarized for clarity, and detailed experimental methodologies for key toxicological endpoints are provided.

Chemical and Physical Properties

This compound is the triester of glycerin and acrylic acid. It is a trifunctional monomer often used in the formulation of coatings, inks, and adhesives due to its ability to form cross-linked polymers upon curing. A related compound, propoxylated this compound, is also commonly used and shares similar toxicological properties.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound and its propoxylated form.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2,000 mg/kg | |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg |

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Slight irritant | Not classified as a skin irritant | |

| Eye Irritation | Rabbit | Irritating | Causes serious eye irritation (Category 2) | |

| Skin Sensitization | Guinea Pig/Mouse | Sensitizer | May cause an allergic skin reaction (Category 1) |

Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Endpoint | Result | Conclusion | Reference |

| Genotoxicity (in vitro/in vivo) | Negative | Not expected to be genotoxic | |

| Carcinogenicity | No data available, but not classified as a carcinogen | Not classified as a carcinogen | |

| Reproductive Toxicity | No adverse effects on reproduction or fetal development in animal studies | Not classified as a reproductive toxicant |

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD 401)

The acute oral toxicity of this compound was assessed using a limit test.

-

Test Species: Rat

-

Administration: A single dose of 2000 mg/kg body weight was administered by gavage.

-

Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The Lethal Dose 50 (LD50) was determined to be greater than 2000 mg/kg.

Acute Dermal Toxicity (as per OECD 402)

The acute dermal toxicity was evaluated to assess the effects of short-term dermal exposure.

-

Test Species: Rabbit

-

Application: A single dose of 2000 mg/kg body weight was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours.

-

Observation Period: Animals were observed for 14 days for local and systemic signs of toxicity.

-

Endpoint: The LD50 was determined to be greater than 2000 mg/kg.

Dermal Irritation (as per OECD 404)

This study assesses the potential for this compound to cause reversible inflammatory changes to the skin.

-

Test Species: Albino rabbit

-

Application: 0.5 mL of the substance was applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.

-

Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the reactions was scored, and a mean score was calculated. This compound is considered a slight irritant.

Eye Irritation (as per OECD 405)

This test evaluates the potential for this compound to cause damage to the eye.

-

Test Species: Albino rabbit

-

Application: A single dose of 0.1 mL was instilled into the conjunctival sac of one eye. The other eye served as a control.

-

Observation: The eyes were examined at 1, 24, 48, and 72 hours for effects on the cornea, iris, and conjunctiva.

Skin Sensitization (e.g., Guinea Pig Maximization Test - OECD 406)

This assay is designed to assess the potential of a substance to induce skin sensitization.

-

Test Species: Guinea pig

-

Induction Phase: The test substance is administered intradermally with an adjuvant and then topically to the same area to induce an immune response.

-

Challenge Phase: After a rest period, the substance is applied topically to a naive site.

-

Evaluation: The challenge site is observed for signs of an allergic reaction (erythema and edema). This compound is considered a skin sensitizer.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assessments.

An In-depth Technical Guide to the Environmental Impact of Glycerol Triacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of glycerol triacrylate, with a focus on propoxylated this compound (CAS No. 52408-84-1), a common industrial form. The document summarizes key data on its biodegradability, aquatic toxicity, and bioaccumulation potential. Detailed experimental protocols based on OECD guidelines are provided, along with visualizations of key processes and potential biological pathways.

Environmental Fate and Ecotoxicity Profile

Propoxylated this compound is characterized as readily biodegradable and is not expected to persist or bioaccumulate in the environment.[1] While it is considered safe for the environment when uses are appropriate, it is classified as toxic to aquatic organisms.[1]

Physicochemical Properties Relevant to Environmental Fate

A substance's behavior in the environment is influenced by its physical and chemical properties.

| Property | Value | Implication for Environmental Fate |

| Water Solubility | 1200 mg/L at 20°C[1] | Moderate solubility allows for dispersal in aquatic environments, but it is not highly soluble. |

| Octanol-water partition coefficient (Log Kow) | 2.52 at 23°C[1] | A Log Kow below 3 suggests a low potential for bioaccumulation in organisms.[1] |

| Vapor Pressure | 0.0032 Pa at 20°C | Low vapor pressure indicates that volatilization to the atmosphere is not a significant environmental fate process. |

Biodegradability

Propoxylated this compound is classified as readily biodegradable.[1] This assessment is typically based on standardized tests, such as those outlined in the OECD 301 series. In these tests, the degradation of the substance by microorganisms is measured over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the test.[2] For example, in the CO2 Evolution Test (OECD 301B), this threshold is 60% of the theoretical CO2 production.[3] The ready biodegradability of propoxylated this compound suggests that it will be effectively removed in wastewater treatment plants and will not persist in surface water, soil, or sediment.[1]

Table 1: Biodegradability of Propoxylated this compound

| Test Guideline (Typical) | Endpoint | Result | Interpretation | Source |

| OECD 301B (CO2 Evolution Test) | % Degradation (28 days) | 72 – 85 % | Readily Biodegradable | [4] |

Aquatic Toxicity

Despite its ready biodegradability, propoxylated this compound is classified as toxic to aquatic organisms.[1] Acute toxicity is typically assessed across three trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers).

Table 2: Acute Aquatic Toxicity of Propoxylated this compound

| Test Organism | Endpoint | Duration | Value (mg/L) | Source |

| Fish (e.g., Oncorhynchus mykiss) | LC50 | 96 h | 5.74 | [4] |

| Aquatic Invertebrates (Daphnia magna) | EC50 | 48 h | 91.4 | [4] |

| Algae (e.g., Pseudokirchneriella subcapitata) | ErC50 | 72 h | 12.2 | [4] |

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test organisms. ErC50 (Effect Concentration 50% based on growth rate): The concentration of a substance that inhibits the growth rate of 50% of the algal population.

Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is indicated by its octanol-water partition coefficient (Log Kow). With a Log Kow of 2.52, propoxylated this compound is not expected to significantly accumulate in organisms or magnify in the food chain.[1][4]

Experimental Protocols for Environmental Impact Assessment

The following sections detail the standardized methodologies for assessing the key environmental endpoints for a substance like this compound. These are based on the OECD Guidelines for the Testing of Chemicals.

Biodegradability Testing: OECD 301B - CO2 Evolution Test

This method evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

-

Test Setup: A defined concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge). Control flasks contain only the inoculum and mineral medium, and reference flasks contain a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) and aerated with CO2-free air for 28 days.

-

CO2 Measurement: The CO2 evolved from the flasks is trapped in a barium hydroxide or sodium hydroxide solution, and the amount is quantified by titration or with an inorganic carbon analyzer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches 60% of ThCO2 within a 10-day window during the 28-day test period.[2][3]

Algal Growth Inhibition Test: OECD 201

This test assesses the effects of a substance on the growth of freshwater algae or cyanobacteria.

-

Test Organism: Typically, an exponentially growing culture of Pseudokirchneriella subcapitata or another suitable algal species is used.[5][6]

-

Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. At least five concentrations in a geometric series and a control are used, with three replicates per concentration.[5][7]

-

Incubation: The cultures are incubated for 72 hours under constant fluorescent illumination and temperature (e.g., 21-24°C).[7]

-

Biomass Measurement: Algal growth is measured at least daily by determining cell counts, cell density, or fluorescence.

-

Endpoint Calculation: The primary endpoint is the inhibition of growth rate (ErC50), calculated by comparing the growth rates in the test cultures to the control cultures.[5]

Daphnia sp. Acute Immobilisation Test: OECD 202

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used for the test.[8][9]

-

Test Setup: Daphnids are exposed to a series of at least five concentrations of the test substance in a suitable aqueous medium for 48 hours.[8][10] A control group is also maintained.

-

Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[10]

-

Endpoint Calculation: The EC50 at 48 hours is determined, which is the concentration estimated to immobilize 50% of the daphnids.[8][11]

Fish Acute Toxicity Test: OECD 203

This test assesses the acute lethal toxicity of a substance to fish.

-

Test Organism: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) being common choices.[12][13][14]

-

Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series for a period of 96 hours.[15] A control group is run in parallel. The test can be static (water is not changed) or semi-static (water is renewed periodically).[12]

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[15]

-

Endpoint Calculation: The LC50, the concentration that is lethal to 50% of the test fish, is calculated at the end of the 96-hour exposure period.[12][15]

Visualizations

Experimental Workflow for Environmental Impact Assessment

Caption: Workflow for assessing the environmental impact of a chemical substance.

Lifecycle of Industrial Acrylates

Caption: Simplified lifecycle of industrial acrylates like this compound.

Potential Signaling Pathways of Acrylate-Induced Oxidative Stress in Aquatic Organisms

Disclaimer: The following diagram illustrates general signaling pathways that may be activated by reactive chemicals like acrylates in aquatic organisms. There is currently no direct experimental evidence specifically linking this compound to these pathways.

Acrylates are known to be reactive molecules that can induce oxidative stress in cells.[3][16] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms. In aquatic organisms, several signaling pathways are known to respond to oxidative stress, including the Nrf2-Keap1 and NF-κB pathways.[17][18][19][20]

-

Nrf2-Keap1 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of genes for antioxidant and detoxification enzymes.[17][19][21]

-

NF-κB Pathway: The NF-κB transcription factor is also held inactive in the cytoplasm. Oxidative stress can lead to its activation and translocation to the nucleus, where it regulates the expression of genes involved in inflammation and immune responses.[17][20]

Caption: Potential oxidative stress response pathways in aquatic organisms.

Conclusion

Propoxylated this compound is a readily biodegradable substance with a low potential for bioaccumulation. However, it exhibits acute toxicity to aquatic organisms across different trophic levels. Its environmental risk is therefore dependent on the concentration released into the environment. The primary mechanism of toxicity for acrylates is likely related to the induction of oxidative stress, which can activate cellular defense pathways such as Nrf2-Keap1 and NF-κB. Further research is needed to directly elucidate the specific molecular initiating events and adverse outcome pathways for this compound in relevant aquatic species. Proper handling and disposal, particularly of the uncured monomer, are crucial to minimize its environmental impact.[22]

References

- 1. Assessment of Transcriptomic and Apical Responses of Daphnia magna Exposed to a Polyethylene Microplastic in a 21-d Chronic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic insight into acrylate metabolism and detoxification in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 11. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. eurofins.com.au [eurofins.com.au]

- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Nrf2-Keap1/ARE signaling pathway in aquatic animals [pubmed.ncbi.nlm.nih.gov]

- 20. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. prezi.com [prezi.com]

Methodological & Application

Application Notes and Protocols: Glycerol Triacrylate Photopolymerization for Hydrogel Scaffolds in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydrogels have garnered significant attention in the biomedical field, particularly in drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties that mimic native tissues.[1] Photopolymerization is an advantageous method for hydrogel synthesis due to its rapid curing rates at physiological temperatures, and spatiotemporal control over the crosslinking process.[2] Glycerol triacrylate (GTA), a trifunctional monomer derived from the biocompatible and biodegradable glycerol, serves as an excellent crosslinker for creating three-dimensional polymeric networks.[3][4] The resulting hydrogels exhibit desirable characteristics for drug delivery applications, including controlled release profiles and the ability to encapsulate a variety of therapeutic agents.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of this compound-based hydrogels for drug delivery applications.

Key Applications

-

Controlled Drug Delivery: The crosslinked network of GTA hydrogels allows for the sustained release of encapsulated drugs, which can be tuned by altering the polymer concentration and crosslinking density.[1]

-

Tissue Engineering: The biocompatible nature of these hydrogels makes them suitable scaffolds for cell encapsulation and tissue regeneration.[5]

-

Wound Dressings: Their high water content and soft consistency provide a moist environment conducive to wound healing.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of glycerol-based hydrogels.

Table 1: Physicochemical Properties of Glycerol-Based Hydrogels

| Property | Value | Conditions | Reference |

| Swelling Ratio | Up to 214.6% | Citric acid crosslinked PMMA-glycerol hydrogel | [4] |

| Glass Transition Temperature (Tg) | 19–55 °C | Photopolymers from glycerol acrylates | [2] |

| Temperature of 10% Weight Loss | 312–372 °C | Photopolymers from glycerol acrylates | [6] |

Table 2: Mechanical Properties of Glycerol-Enhanced Hydrogels

| Property | Improvement | Comparison | Reference |

| Elongation at Break | Up to 300% increase | Compared to conventional hydrogels | [5] |

| Compressive Strength | 150% improvement | Compared to conventional hydrogels | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound (GTA) Monomer

This protocol describes the synthesis of this compound via esterification of glycerol with acrylic acid.

Materials:

-

Glycerol

-

Acrylic acid

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Water-carrying agent (e.g., toluene)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Magnetic stirrer with heating plate

-

Reaction flask with a Dean-Stark apparatus and condenser

Procedure:

-

Combine glycerol and acrylic acid in a molar ratio of 1:3-4 in the reaction flask.

-

Add the catalyst (2-4% of the total reaction mass), polymerization inhibitor (1-2% of the total reaction mass), and water-carrying agent (1-1.5 times the total mass of glycerol and acrylic acid).

-

Heat the mixture to 95 ± 5 °C with continuous stirring for 6-8 hours. Water produced during the reaction will be removed azeotropically using the Dean-Stark trap.

-

After the reaction is complete, cool the mixture and neutralize it with a NaOH solution.

-

Purify the resulting this compound by reduced pressure fractional distillation.

Protocol 2: Photopolymerization of GTA Hydrogels

This protocol details the fabrication of GTA hydrogels using UV-induced photopolymerization.

Materials:

-

This compound (GTA) monomer

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[2]

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV curing system (365 nm)

-